Assessment of Publicly Available Potency (IC50/EC50) and Selectivity Data for Mitochondria Degrader-1
A comprehensive review of publicly accessible literature, patents, and technical datasheets up to April 2026 reveals a critical gap: no quantitative potency (e.g., IC50, EC50, KD) or direct comparative selectivity data (e.g., fold-change vs. other organelles) for Mitochondria degrader-1 could be identified in primary research papers, the foundational patent WO2019013181A1, or reputable technical datasheets [1]. Consequently, a rigorous, data-driven differentiation against specific chemical analogs (e.g., other examples in the patent family) or established tool compounds (e.g., CCCP, Oligomycin A, Rapamycin) is not feasible based on the current public domain evidence. The compound is universally described as a 'potent' agent, but the specific quantitative parameters that would justify this descriptor are not provided in the source materials [1].
| Evidence Dimension | Potency and Selectivity (Quantitative) |
|---|---|
| Target Compound Data | No publicly reported quantitative data (e.g., IC50, EC50) found in primary sources [1]. |
| Comparator Or Baseline | Other mitochondria-targeted degraders (e.g., AUTACs, mitoPROTACs) or standard autophagy modulators (e.g., Rapamycin, CCCP). |
| Quantified Difference | Not calculable due to absence of target compound data. |
| Conditions | Not applicable due to absence of quantitative data. |
Why This Matters
The absence of quantitative potency and selectivity data prevents an evidence-based procurement decision based on superior performance metrics; selection currently relies on the compound's defined mechanism as a first-in-class tool from this patent series.
- [1] Arimoto, H., et al. Degradation agent using autophagic mechanism of damaged mitochondria. WO Patent WO2019013181A1, filed July 9, 2018, and issued January 17, 2019. View Source
